molecular formula C12H15Cl2NO2 B1419598 trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hcl CAS No. 1212327-46-2

trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hcl

Cat. No.: B1419598
CAS No.: 1212327-46-2
M. Wt: 276.16 g/mol
InChI Key: GPSAQXGZGMSPEQ-FJYJDOHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology: In biological research, trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding .

Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial processes .

Mechanism of Action

The mechanism of action of trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chlorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The uniqueness of trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride lies in its specific combination of the pyrrolidine ring and chlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it valuable for research and industrial applications .

Biological Activity

Trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14Cl2NO2
  • Molecular Weight : 276.16 g/mol
  • CAS Number : 1212327-46-2
  • Purity : ≥ 98% (HPLC) .

The biological activity of trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. This compound has been studied for its potential role as an antagonist or modulator in the central nervous system (CNS).

  • Dopaminergic Activity : Preliminary studies suggest that this compound may influence dopaminergic pathways, which are crucial in the treatment of disorders such as schizophrenia and Parkinson's disease. The chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
  • Serotonergic Modulation : There is evidence indicating that the compound may also interact with serotonin receptors, which could contribute to its anxiolytic and antidepressant effects .
  • Anticancer Potential : Recent research has explored the compound's anticancer properties, particularly in relation to its structural analogs. Studies have indicated that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Case Studies

  • Antidepressant Effects :
    • A study demonstrated that trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride exhibited significant antidepressant-like effects in animal models. The compound was administered over a period of two weeks, showing a marked reduction in depressive behaviors compared to control groups .
  • Neuroprotective Properties :
    • In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting a potential role in neurodegenerative disease therapies .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified with certain hazard statements indicating potential irritations upon exposure . Long-term toxicity studies are necessary to fully understand the safety profile.

Data Table: Biological Activity Overview

Activity TypeObserved EffectStudy Reference
AntidepressantSignificant reduction in depressive behavior
NeuroprotectiveProtection against oxidative stress
AnticancerInhibition of tumor growth

Properties

IUPAC Name

methyl (3S)-4-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13;/h2-5,9-10,14H,6-7H2,1H3;1H/t9?,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSAQXGZGMSPEQ-FJYJDOHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNCC1C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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